molecular formula C15H23N3O2 B11791101 tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B11791101
M. Wt: 277.36 g/mol
InChI Key: DXQICIZBUSKLCI-UHFFFAOYSA-N
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Description

tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound featuring a pyrrolidine substituent at the 6-position of the pyridine ring and a tert-butyl carbamate group attached via a methylene linker at the 3-position.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-11-12-6-7-13(16-10-12)18-8-4-5-9-18/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,19)

InChI Key

DXQICIZBUSKLCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring can yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate to key analogs, focusing on structural variations, physicochemical properties, and commercial availability.

Halogen-Substituted Analogs

  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

    • Structure : Bromine at the 6-position and chlorine at the 2-position of the pyridine ring.
    • Molecular Weight : 321.60 g/mol (vs. ~292 g/mol estimated for the target compound).
    • Commercial Data : Priced at $400/g (1 g scale), significantly costlier due to halogen substituents .
    • Key Difference : Halogens increase molecular weight and reactivity, making this analog more suitable for cross-coupling reactions compared to the pyrrolidine-containing target compound .
  • tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate

    • Structure : Chlorine at the 6-position and a pivalamide group at the 5-position.
    • Application : Likely used in peptide synthesis or as a sterically hindered intermediate .

Methoxy-Substituted Analogs

  • tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate
    • Structure : Methoxy groups at the 5- and 6-positions.
    • Physicochemical Impact : Methoxy groups enhance solubility in polar solvents but reduce metabolic stability compared to pyrrolidine .

Fluorinated Analogs

  • 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile Structure: Fluorine at the 2-position and a nitrile group at the 3-position. Reactivity: The nitrile group enables click chemistry applications, while fluorine improves bioavailability .
  • tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Structure: Fluorine and hydroxy groups on a pyrimidine ring.

Substituent-Free or Simplified Analogs

  • tert-Butyl pyridin-3-ylcarbamate Structure: Lacks the methylene linker and pyrrolidine group. Similarity Score: 0.81 (high structural overlap but reduced steric bulk) .

Tabulated Comparison of Key Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Price (USD/g)
This compound Not provided C15H23N3O2 ~292 (estimated) Pyrrolidine, methylcarbamate N/A
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 1142192-48-0 C11H14BrClN2O2 321.60 Br, Cl 400
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Not provided C13H20N2O4 268.31 5,6-dimethoxy N/A
tert-Butyl pyridin-3-ylcarbamate 56700-70-0 C10H14N2O2 194.23 None N/A

Biological Activity

tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies involving this compound.

Molecular Formula : C15H23N3O3
Molecular Weight : 293.36 g/mol
CAS Number : 1355224-24-6

The compound features a pyridine ring substituted with a pyrrolidine moiety, which is known to influence its pharmacological properties.

Research indicates that compounds similar to this compound can act on various biological targets, including:

  • Enzyme Inhibition : Many pyridine derivatives exhibit inhibitory effects on enzymes such as proteases and kinases, which are crucial in cellular signaling pathways.
  • Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, potentially effective against various bacterial strains.

Case Studies

  • Inhibition of SARS-CoV-2 Main Protease
    • A study evaluated the inhibition of the SARS-CoV-2 main protease (Mpro) by related compounds. The results indicated that certain structural modifications led to enhanced potency against the virus, suggesting that similar modifications could be explored for this compound .
  • Antiparasitic Activity
    • Research on related pyridine derivatives has shown promising results in inhibiting Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds with structural similarities demonstrated low toxicity to mammalian cells while effectively reducing parasite viability .

Table 1: Comparison of Biological Activities of Pyridine Derivatives

Compound NameTargetActivityReference
Compound AMproIC50 = 7.93 nM
Compound BT. bruceiEC50 = 39 nM
This compoundTBDTBDN/A

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. While specific data on this compound is limited, studies on similar compounds suggest:

  • Absorption : Compounds with similar structures often exhibit good oral bioavailability.
  • Metabolism : Metabolic stability is a critical factor; modifications can enhance or reduce metabolic degradation.

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